molecular formula C61H109N11O12 B1669522 Cyclosporin B CAS No. 63775-95-1

Cyclosporin B

カタログ番号: B1669522
CAS番号: 63775-95-1
分子量: 1188.6 g/mol
InChIキー: UCOQITKXMNKTKF-BMNGICEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosporin B is a cyclic peptide with immunosuppressive properties, similar to its more well-known counterpart, Cyclosporin A.

準備方法

Synthetic Routes and Reaction Conditions: Cyclosporin B can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions. The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine), which is a novel amino acid present in the structure of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of the fungus Tolypocladium inflatum. The fungus is cultivated in large bioreactors, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and scalable production of this compound .

化学反応の分析

Types of Reactions: Cyclosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with improved efficacy and reduced toxicity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic applications .

科学的研究の応用

Immunosuppressive Therapy

Organ Transplantation
Cyclosporin B is primarily known for its role in preventing organ rejection following transplantation. It is used to suppress the immune response, thereby reducing the likelihood of graft versus host disease. Clinical studies have demonstrated its effectiveness in renal, liver, and heart transplant patients, significantly improving graft survival rates compared to traditional therapies.

Case Study: Renal Transplant Recipients
A study involving renal transplant patients highlighted the incidence of cyclosporin-induced sebaceous hyperplasia, a side effect observed in some individuals undergoing long-term treatment. Two male patients developed this condition after several years on cyclosporin therapy, indicating the need for ongoing monitoring of side effects in immunosuppressive regimens .

Treatment of Autoimmune Diseases

This compound has been utilized off-label to manage various autoimmune conditions due to its immunomodulatory effects. Conditions such as severe atopic dermatitis, rheumatoid arthritis, and ulcerative colitis have shown positive responses to treatment with cyclosporin.

Efficacy in Atopic Dermatitis
In a multicenter study involving adults with severe atopic dermatitis, this compound demonstrated rapid and significant improvements in disease activity scores. Patients received doses adjusted based on their response, with many reporting substantial relief from symptoms over a treatment period of up to 48 weeks .

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties. It has been shown to inhibit the formation of mitochondrial permeability transition pores, which are implicated in neuronal damage during traumatic brain injuries.

Research Findings
In animal studies, this compound reduced brain damage associated with traumatic injuries by blocking mitochondrial dysfunction. This discovery opens avenues for further investigation into its potential application in neurodegenerative diseases .

Antiviral Applications

This compound derivatives have been explored for their antiviral properties against various viruses, including hepatitis B virus (HBV). Research indicates that certain derivatives can inhibit HBV entry into hepatocytes without compromising bile acid transport functions.

Mechanism of Action
The derivatives target the sodium taurocholate co-transporting polypeptide (NTCP), which is essential for HBV entry. This specificity allows for potential therapeutic strategies that minimize adverse effects while effectively combating viral infections .

Pharmaceutical Development

The structural characteristics of this compound have made it a valuable candidate in pharmaceutical development. Its ability to traverse biological membranes efficiently has led to investigations into new formulations and derivatives aimed at enhancing therapeutic efficacy.

Current Research Trends
Studies are ongoing to explore modifications of cyclosporin's structure to improve its pharmacokinetic properties and reduce side effects associated with long-term use. Innovations include developing non-immunosuppressive derivatives that retain antiviral activity .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Organ TransplantationPrevents graft rejectionImproved survival rates in transplant patients
Autoimmune DiseasesTreats severe atopic dermatitis and rheumatoid arthritisSignificant symptom relief reported
NeuroprotectionReduces brain damage post-injuryInhibits mitochondrial pore formation
Antiviral ApplicationsTargets hepatitis B virus entryMaintains NTCP function while inhibiting HBV
Pharmaceutical DevelopmentStructural modifications for enhanced efficacyNew derivatives under investigation

作用機序

Cyclosporin B exerts its effects by inhibiting the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2, a key cytokine involved in the immune response. The molecular targets of this compound include the cytosolic receptor protein cyclophilin, which forms a complex with the compound to inhibit calcineurin .

類似化合物との比較

Uniqueness of Cyclosporin B: this compound is unique due to its specific structure and the presence of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine). This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Cyclosporin B that influence its interaction with cyclophilins?

this compound, a cyclic undecapeptide, shares a core structure with other cyclosporins but differs in specific amino acid residues. For example, this compound lacks the N-methyl group at position 1 compared to Cyclosporin A (CsA), which alters its binding affinity to cyclophilins . NMR studies of CsA bound to cyclophilin A (CyP) reveal that residues 1, 9, and 11 are critical for hydrophobic interactions, while residues 4–6 form a β-sheet critical for stabilizing the complex . Structural analysis via nuclear Overhauser effect (NOE) data and molecular docking can elucidate this compound’s binding dynamics with cyclophilin B, a homolog implicated in hepatitis C virus (HCV) replication .

Q. How can researchers design experiments to assess this compound’s bioactivity in permeability assays?

The MDCK-MDR1 permeability assay is a standardized method to evaluate this compound’s interaction with P-glycoprotein (P-gp). Key parameters include:

  • Monolayer integrity : Transepithelial electrical resistance (TEER) >200 Ω·cm² ensures valid results.
  • Inhibitor use : Cyclosporin A (as a P-gp inhibitor control) at 10 µM to confirm efflux activity.
  • Data metrics : Calculate apparent permeability (Papp), efflux ratio (ER), and recovery rates using LC-MS/MS quantification . Comparative studies should include this compound and CsA to differentiate substrate specificity and inhibition potency.

Q. What methodological approaches are recommended for studying this compound’s role in HCV replication?

Cyclophilin B (CyPB) enhances HCV NS5B polymerase’s interaction with viral RNA. To study this compound’s inhibitory effects:

  • Use siRNA knockdown of CyPB in HCV replicon cells to establish baseline replication efficiency.
  • Perform competitive binding assays with fluorescence polarization to measure this compound’s displacement of CyPB-NS5B complexes.
  • Validate results via qRT-PCR quantification of HCV RNA levels post-treatment .

Advanced Research Questions

Q. How can contradictory findings on this compound’s immunosuppressive potency be resolved experimentally?

Discrepancies in immunosuppressive activity between this compound and CsA may arise from differential calcineurin inhibition. To address this:

  • Conduct calcineurin phosphatase activity assays using purified enzymes and p-nitrophenyl phosphate (pNPP) as a substrate.
  • Compare IC50 values for this compound and CsA, controlling for cyclophilin binding via co-immunoprecipitation.
  • Utilize structural modeling (e.g., X-ray crystallography) to identify residue-specific interactions in the CyPB-calcineurin complex .

Q. What experimental design considerations are critical for optimizing this compound biosynthesis in fungal cultures?

Cyclosporins are produced via nonribosomal peptide synthetases (NRPS). For this compound:

  • Use response surface methodology (RSM) to optimize fermentation medium components (e.g., carbon/nitrogen sources).
  • Analyze variance (ANOVA) to identify significant factors (e.g., glucose, casein) affecting yield .
  • Employ 13C-labeled acetate tracing to map biosynthetic pathways and identify rate-limiting steps .

Q. How can researchers address variability in this compound’s effects on B-cell differentiation?

Cyclosporin A blocks B-1 cell differentiation via calcineurin inhibition. To study this compound’s impact:

  • Use flow cytometry with anti-CD5/CD19 antibodies to track B-cell subsets in murine splenocytes.
  • Compare dose-response curves of this compound and CsA in vitro, monitoring interleukin-2 (IL-2) secretion via ELISA.
  • Perform RNA-seq to identify calcineurin-independent pathways affected by this compound .

Q. Methodological Resources

  • Structural Analysis : Multidimensional NMR and NOE-based distance geometry for ligand-protein complexes .
  • Permeability Assays : MDCK-MDR1 protocols with TEER validation and LC-MS/MS quantification .
  • Biosynthesis Optimization : RSM and CCD models for fungal fermentation .

特性

CAS番号

63775-95-1

分子式

C61H109N11O12

分子量

1188.6 g/mol

IUPAC名

(3S,6S,9S,12S,15R,18S,21S,24S,30S,33R)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39?,40-,41+,42+,43+,44+,45+,46+,48+,49+,50-,51?/m1/s1

InChIキー

UCOQITKXMNKTKF-BMNGICEZSA-N

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O

異性体SMILES

C/C=C/CC(C)C([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O

正規SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O

外観

Solid powder

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。